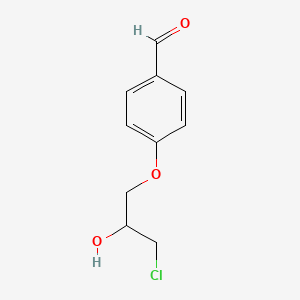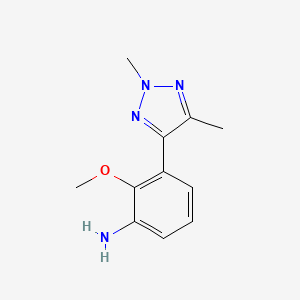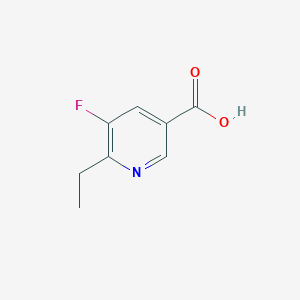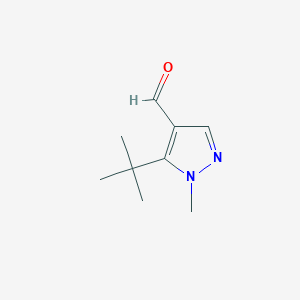![molecular formula C20H19N3O3 B13978419 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione CAS No. 444287-55-2](/img/structure/B13978419.png)
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione is a compound that belongs to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it reduces the expression levels of widely interspaced zinc finger motif (WIZ) protein and induces the expression of fetal hemoglobin (HbF) protein . These actions are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione can be compared with other similar compounds such as:
Properties
CAS No. |
444287-55-2 |
|---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[7-(benzylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H19N3O3/c24-18-10-9-17(19(25)22-18)23-12-15-14(20(23)26)7-4-8-16(15)21-11-13-5-2-1-3-6-13/h1-8,17,21H,9-12H2,(H,22,24,25) |
InChI Key |
VWZVRHSJOPXCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


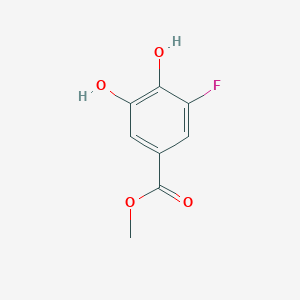


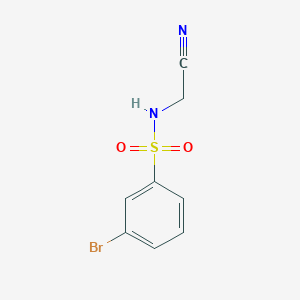
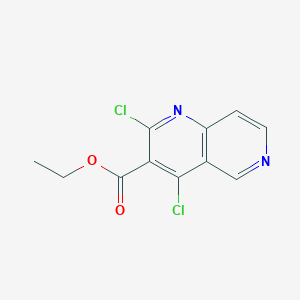
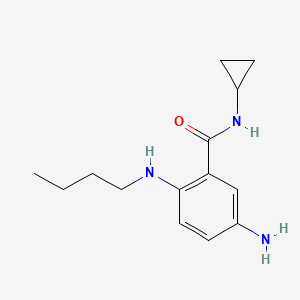
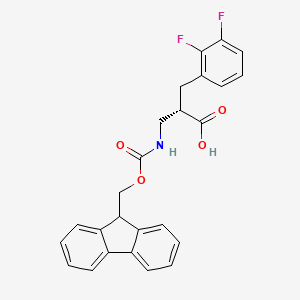
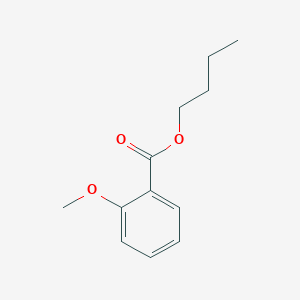
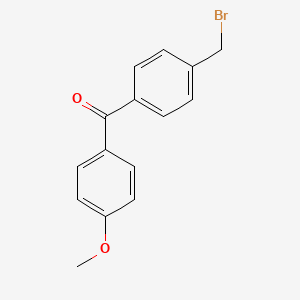
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
